molecular formula C6H6N2O2 B155877 2-Methyl-5-nitropyridine CAS No. 21203-68-9

2-Methyl-5-nitropyridine

Cat. No. B155877
Key on ui cas rn: 21203-68-9
M. Wt: 138.12 g/mol
InChI Key: USZINSZJSVMICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05726182

Procedure details

A suspension of 102.0 g (0.361 mol) of 2-(5-nitro-2-pyridyl)-1,3-propanedicarboxylate, from Step 1, in 600 mL of 20% aqueous sulfuric acid solution was heated at 95° C. for 24 hours. The resultant solution was poured onto 1 kg of ice and the aqueous mixture was adjusted to a pH within the range pH 10-12 with 50% aqueous sodium hydroxide solution. The precipitate was filtered and dissolved in ethyl acetate. The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered and concentrated to a solid residue. The residue was washed with hexane. The hexane was removed by filtration and the solid was dried to afford 45.86 g (92% yield) of the title compound; 1H NMR (CDCl3) d 2.71 (s, 3H), 7.36 (d, 1H, J=9.0 Hz), 8.37 (dd, 1H, J=3.0 Hz, 9.0 Hz), 9.33 (d, 1H, J=3.0 Hz).
Name
2-(5-nitro-2-pyridyl)-1,3-propanedicarboxylate
Quantity
102 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10](CC([O-])=O)CC([O-])=O)=[N:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>S(=O)(=O)(O)O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH3:10])=[N:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
2-(5-nitro-2-pyridyl)-1,3-propanedicarboxylate
Quantity
102 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(CC(=O)[O-])CC(=O)[O-]
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid residue
WASH
Type
WASH
Details
The residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
The hexane was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solid was dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 45.86 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.